molecular formula C13H11ClN2O2 B2396582 N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide CAS No. 2396580-40-6

N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide

Cat. No.: B2396582
CAS No.: 2396580-40-6
M. Wt: 262.69
InChI Key: PURRGVXCZUMXJV-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the oxazole ring.

    Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.

Major Products Formed:

    Oxidation: Oxazole N-oxides.

    Reduction: Alcohol derivatives of the prop-2-enamide moiety.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving oxazole derivatives.

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.

    Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it of interest in the development of new antibiotics.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may have applications in the development of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

  • N-{[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide
  • N-{[3-(4-bromophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide
  • N-{[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide

Comparison:

  • Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (chlorine, fluorine, bromine, or methyl group). These variations can significantly impact the compound’s chemical properties and reactivity.
  • Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions. For example, the electron-withdrawing nature of the chlorine atom in N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide may make it more susceptible to nucleophilic substitution reactions compared to its fluorine or methyl-substituted counterparts.
  • Biological Activity: The biological activity of these compounds can also vary based on the substituent. For instance, the chlorine-substituted compound may exhibit different enzyme inhibition profiles or antimicrobial activity compared to the fluorine or bromine-substituted analogs.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-13(17)15-8-11-7-12(16-18-11)9-3-5-10(14)6-4-9/h2-7H,1,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURRGVXCZUMXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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